
S-(2-Carboxypropyl)cystein
Übersicht
Beschreibung
S-(2-Carboxypropyl)cysteine (CPC) is a sulfur-containing amino acid derivative that has been used in various scientific research applications. CPC is synthesized from cysteine, and its structure is closely related to that of cysteine. CPC is a small molecule with a molecular weight of about 170 Da, and is highly soluble in water, making it suitable for use in aqueous solutions. CPC has a wide range of applications in scientific research, including biochemistry, physiology, and cell biology.
Wissenschaftliche Forschungsanwendungen
Geruchsvorläufer von Knoblauch und Lebensmittelzusatzstoff
“S-(2-Carboxypropyl)cystein” spielt eine wichtige Rolle als Geruchsvorläufer in Knoblauchknollen. Es ist an der Biosynthese von S-Allyl-l-Cystein-Sulfoxid (ACSO) beteiligt, das nach dem Verzehr den süßen, salzigen und umami-Geschmack verstärkt. Diese Eigenschaften machen es für die Verwendung als Lebensmittelzusatzstoff wünschenswert. Darüber hinaus ist ACSO wasserlöslich, geruchlos und wurde mit verschiedenen In-vivo-Funktionen in Verbindung gebracht, wie z. B. der Vorbeugung von Diabetes und Myokardischämie {svg_1}.
Antibakterielle Aktivität
Die Verbindung wird in Allicin umgewandelt, das eine starke antimikrobielle Aktivität aufweist. Diese Umwandlung erfolgt, wenn Zellen beschädigt werden, z. B. durch Schneiden oder Reiben, was zur Bildung von Verbindungen wie Diallyldisulfid (DADS) und Diallyltrisulfid (DATS) führt, die für ihre starken antimikrobiellen Eigenschaften bekannt sind {svg_2}.
Stoffwechselfunktionen
Nach der Einnahme wird “this compound” hauptsächlich in intakter Form aus dem Dünndarm resorbiert, wird aber auch teilweise abgebaut, um Allyl-Sulfen-Säure, Brenztraubensäure und Ammoniak zu bilden. Diese Metaboliten tragen zu den physiologischen Funktionen bei, die der Verbindung zugeschrieben werden, darunter die Vorbeugung von Leberschäden und die Reduzierung der Erhöhung des Blutalkohols {svg_3}.
Aktivierung von zellschützenden Signalwegen
In-vitro-Studien haben gezeigt, dass “this compound” zellschützende Signalwege aktivieren kann, insbesondere den antioxidativen Nrf2-Signalweg. Diese Aktivierung deutet auf sein Potenzial als milder Aktivator von Schutzwegen gegen zellulären Stress hin {svg_4}.
Zytotoxizität von Schwermetallen
Es wurde beobachtet, dass die Verbindung die zytotoxischen Wirkungen von Schwermetallen wie Arsen, Cadmium, Blei und Quecksilber verstärkt. Sie hemmt jedoch auch den durch Platin-Arzneimittel und Umweltkupfer induzierten zytotoxischen Stress und wirkt als Antioxidans, was auf eine schützende Rolle gegen bestimmte Arten von durch Metalle induzierter Zytotoxizität hindeutet {svg_5}.
Aminosäure-Stress-Signalgebung
“this compound” induziert die Aminosäure-Stress-Signalgebung, die durch andere Aminosäuren wie Cystein, Methionin, Histidin und Tryptophan moderiert werden kann. Diese Induktion ist entscheidend, um zu verstehen, wie Zellen auf die Verfügbarkeit von Aminosäuren reagieren, und kann Erkenntnisse für Ernährungs- und Therapiestrategien liefern {svg_6}.
Antioxidans und Mucolytikum-Homolog
Strukturell ist “this compound” ein Homolog von Carbocistein, einem klinisch eingesetzten Antioxidans und Mucolytikum. Diese Ähnlichkeit in der Struktur deutet auf potenzielle Anwendungen in klinischen Settings für Atemwegserkrankungen hin, bei denen mucolytische Mittel von Vorteil sind {svg_7}.
Marker für Umweltexposition
Menschen können “this compound” durch Umweltexposition gegenüber Acrylnitril oder Acrylamid und durch den Verzehr von Hülsenfrüchten aufnehmen. Sein Vorkommen im Körper könnte als Marker für die Umwelt- oder Ernährungsexposition gegenüber diesen Verbindungen dienen {svg_8}.
Wirkmechanismus
Target of Action
S-(2-Carboxypropyl)cysteine is a urinary metabolite of S-(2-Carboxypropyl)glutathione . It is known to target the enzyme cystathionine-lyase (CSE), which catalyzes the synthesis of hydrogen sulfide (H2S), a gaseous signaling molecule that modulates a wide range of mammalian physiological processes .
Mode of Action
It is known to be involved in the metabolism of glutathione and methacrylic acid via valine or from γ-glutamyl cysteine .
Biochemical Pathways
S-(2-Carboxypropyl)cysteine is involved in the valine catabolic and β-oxidation pathways . It is produced from S-(2-Carboxypropyl)glutathione via the elimination of glycine and glutamic acid . This compound is then converted to S-allyl cysteine by decarboxylation and oxidation .
Pharmacokinetics
It is known to be a urinary metabolite, suggesting that it is excreted from the body through the kidneys .
Result of Action
It is known to be a metabolic marker of leigh-like syndrome , a severe neurological disorder that typically arises in infancy.
Action Environment
The action of S-(2-Carboxypropyl)cysteine can be influenced by various environmental factors. For instance, the presence of other compounds, such as glutathione and methacrylic acid, can affect its biosynthesis . Additionally, the physiological state of the individual, such as kidney function, can impact its excretion .
Biochemische Analyse
Biochemical Properties
S-(2-Carboxypropyl)cysteine participates in several biochemical reactions, primarily involving its interaction with enzymes and proteins. One of the key enzymes it interacts with is short-chain enoyl-CoA hydratase (ECHS1), which is involved in the metabolism of branched-chain amino acids such as valine . The interaction between S-(2-Carboxypropyl)cysteine and ECHS1 is crucial for the proper functioning of this metabolic pathway. Additionally, S-(2-Carboxypropyl)cysteine can form conjugates with other biomolecules, influencing their activity and stability.
Cellular Effects
S-(2-Carboxypropyl)cysteine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, elevated levels of S-(2-Carboxypropyl)cysteine have been associated with mitochondrial dysfunction and metabolic disorders . This compound can also affect the expression of genes involved in oxidative stress response and energy metabolism, thereby impacting overall cellular health.
Molecular Mechanism
The molecular mechanism of S-(2-Carboxypropyl)cysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. S-(2-Carboxypropyl)cysteine can bind to specific enzymes, altering their activity and affecting metabolic flux. For example, its interaction with ECHS1 can inhibit the enzyme’s activity, leading to the accumulation of metabolic intermediates . Additionally, S-(2-Carboxypropyl)cysteine can modulate the expression of genes involved in metabolic pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-(2-Carboxypropyl)cysteine can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to S-(2-Carboxypropyl)cysteine can lead to alterations in cellular function, including changes in metabolic activity and gene expression. These temporal effects are important to consider when studying the compound’s impact on biological systems.
Dosage Effects in Animal Models
The effects of S-(2-Carboxypropyl)cysteine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant metabolic disturbances and toxicity . Threshold effects have been observed, where a certain dosage level triggers adverse effects such as mitochondrial dysfunction and oxidative stress. Understanding the dosage-dependent effects of S-(2-Carboxypropyl)cysteine is crucial for its potential therapeutic applications.
Metabolic Pathways
S-(2-Carboxypropyl)cysteine is involved in several metabolic pathways, including the metabolism of branched-chain amino acids. It interacts with enzymes such as ECHS1, which catalyzes the hydration of enoyl-CoAs to hydroxy-acyl-CoAs . This compound can also influence metabolic flux by modulating the activity of key enzymes and altering metabolite levels. The involvement of S-(2-Carboxypropyl)cysteine in these pathways highlights its importance in maintaining metabolic homeostasis.
Transport and Distribution
Within cells and tissues, S-(2-Carboxypropyl)cysteine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its effects . The transport and distribution of S-(2-Carboxypropyl)cysteine are essential for its proper functioning and impact on cellular processes.
Subcellular Localization
S-(2-Carboxypropyl)cysteine is localized to specific subcellular compartments, where it can influence its activity and function. Targeting signals and post-translational modifications direct S-(2-Carboxypropyl)cysteine to organelles such as mitochondria, where it plays a role in metabolic processes . The subcellular localization of S-(2-Carboxypropyl)cysteine is crucial for its involvement in various biochemical pathways and cellular functions.
Eigenschaften
IUPAC Name |
3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPWUNSFUXUUDG-AKGZTFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988188 | |
| Record name | S-(2-Carboxypropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6852-42-2 | |
| Record name | S-(2-Carboxypropyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Carboxypropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of S-(2-Carboxypropyl)cysteine in diagnosing metabolic disorders?
A: S-(2-Carboxypropyl)cysteine is a crucial biomarker for identifying deficiencies in enzymes involved in valine metabolism, specifically short-chain enoyl-CoA hydratase (ECHS1) and potentially 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). Elevated urinary levels of this compound signal a disruption in the normal breakdown pathway of valine. [, ]
Q2: How is S-(2-Carboxypropyl)cysteine formed in the body?
A: Research suggests that S-(2-Carboxypropyl)cysteine originates from the interaction between methacrylic acid and cysteine. This conjugation, potentially followed by decarboxylation, leads to the formation of S-(2-Carboxypropyl)cysteine and S-(2-carboxypropyl)-cysteamine. [] In a metabolic pathway involving valine, methacrylic acid is a precursor to methacrylyl-CoA, which is metabolized by ECHS1. []
Q3: Can you elaborate on the role of S-(2-Carboxypropyl)cysteine as a biomarker in ECHS1 deficiency?
A: ECHS1 is a key enzyme in the metabolism of valine and fatty acids. Its deficiency leads to the accumulation of metabolites upstream in these pathways. Studies have found a significant increase in urinary S-(2-Carboxypropyl)cysteine in patients with ECHS1 deficiency. This makes it a promising candidate for inclusion in newborn screening programs for early diagnosis. [, ]
Q4: How does ECHS1 deficiency differ from HIBCH deficiency in terms of S-(2-Carboxypropyl)cysteine excretion?
A: While both ECHS1 and HIBCH deficiencies can lead to increased S-(2-Carboxypropyl)cysteine excretion, they differ in the levels of 3-hydroxyisobutyryl-carnitine. This metabolite is typically normal in ECHS1 deficiency but elevated in HIBCH deficiency, allowing for differentiation between the two conditions. []
Q5: Beyond its role as a biomarker, has S-(2-Carboxypropyl)cysteine been implicated in any other biological processes?
A: Research indicates that S-(2-Carboxypropyl)cysteine serves as a precursor in the biosynthesis of cycloalliin, a cyclic sulfur-containing amino acid found in plants like garlic. [] Additionally, studies on wool fibers treated with glycidyl methacrylate showed the formation of S-(2-Carboxypropyl)cysteine, indicating a reaction between cysteine residues and the methacryl group of the treatment agent. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)
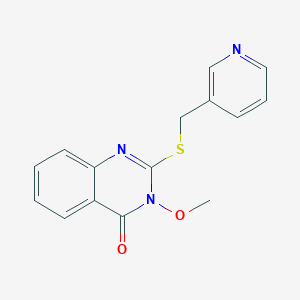
![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1197705.png)
![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)


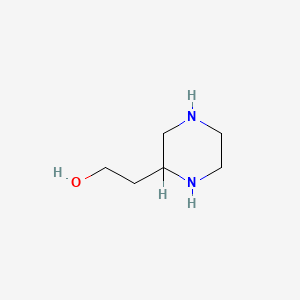
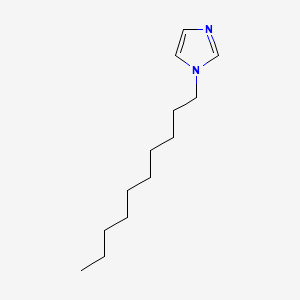
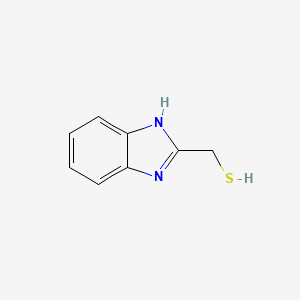
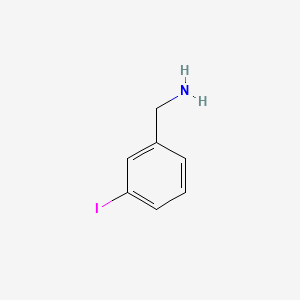

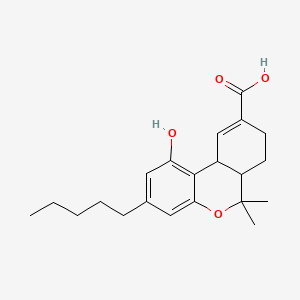
![1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione](/img/structure/B1197725.png)
